Quiflapon Sodium

Description

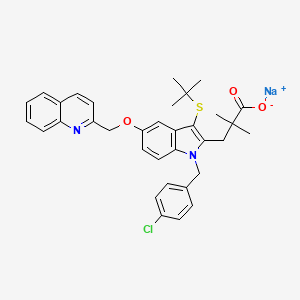

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPURUCMVRRNPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163579 | |

| Record name | Quiflapon Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147030-01-1 | |

| Record name | Quiflapon Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quiflapon Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIFLAPON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quiflapon Sodium: A Deep Dive into its Mechanism of Action in Inflammatory Diseases

Introduction

Quiflapon sodium, also known as MK-591, is a potent and selective inhibitor of leukotriene biosynthesis.[1][2][3] Leukotrienes are powerful lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, arthritis, and cardiovascular disease.[4][5][6] By targeting a key protein in the leukotriene synthesis pathway, this compound offers a broad-spectrum approach to modulating inflammatory responses. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Inhibition of FLAP

The primary mechanism of action of this compound is the selective inhibition of the 5-Lipoxygenase-Activating Protein (FLAP).[1][2][7] FLAP is an essential scaffolding protein located at the nuclear envelope of leukocytes.[4] It plays a pivotal role in the biosynthesis of all leukotrienes by facilitating the transfer of arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX).[6][8][9]

The leukotriene biosynthesis pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. For leukotriene synthesis to proceed, 5-LOX must translocate from the cytosol to the nuclear membrane.[7] FLAP binds to arachidonic acid and presents it to 5-LOX, a critical step for the subsequent enzymatic conversions.[8][10] This process leads to the production of Leukotriene A4 (LTA4), an unstable intermediate that is further metabolized into two major classes of leukotrienes:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other immune cells.

-

Cysteinyl Leukotrienes (LTC4, LTD4, and LTE4): These are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.

This compound binds with high affinity to FLAP, effectively blocking its ability to present arachidonic acid to 5-LOX.[8][10] This inhibition prevents the synthesis of LTA4 and, consequently, all downstream leukotrienes.[4] This upstream intervention makes FLAP inhibitors like this compound broad-spectrum leukotriene synthesis inhibitors.[4][6]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified across various in vitro systems. The following table summarizes key inhibitory concentration (IC50) values, demonstrating its high affinity for FLAP and potent inhibition of leukotriene biosynthesis.

| Target/System | Species/Cell Type | IC50 Value | Reference |

| FLAP Binding Assay | - | 1.6 nM | [2][7] |

| Leukotriene Biosynthesis | Intact Human PMNLs | 3.1 nM | [2][7] |

| Leukotriene Biosynthesis | Elicited Rat PMNLs | 6.1 nM | [2][7] |

| Leukotriene Biosynthesis | Human Whole Blood | 510 nM | [2][7] |

| Leukotriene Biosynthesis | Squirrel Monkey Whole Blood | 69 nM | [7] |

| Leukotriene Biosynthesis | Rat Whole Blood | 9 nM | [2] |

PMNLs: Polymorphonuclear leukocytes

Experimental Protocols

The characterization of FLAP inhibitors like this compound relies on specific cellular and biochemical assays. Below are the methodologies for key experiments.

FLAP-Dependent Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This cell-based assay is fundamental for determining the efficacy of FLAP antagonists.[11][12]

-

Cell Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh whole blood from healthy donors using standard density gradient centrifugation techniques.

-

Pre-incubation: The isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Stimulation: Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore, such as A23187.[11] This stimulation triggers the activation of the 5-LOX pathway.

-

Reaction Termination and Product Extraction: After a short incubation period, the reaction is stopped. The samples are then processed to extract the lipid mediators. This typically involves solid-phase extraction.

-

Quantification: The levels of 5-LOX products (e.g., LTB4 and 5-HETE) are quantified using methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) or enzyme immunoassays.[11]

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

FLAP Binding Assay

To confirm direct interaction with the target protein, a competitive binding assay is employed.

-

Membrane Preparation: Membranes are prepared from cells that express FLAP.

-

Assay Setup: The membranes are incubated with a known radiolabeled or fluorescently tagged FLAP ligand.

-

Competition: Various concentrations of this compound are added to the incubation mixture to compete with the labeled ligand for binding to FLAP.

-

Separation and Detection: After reaching equilibrium, the bound and free ligands are separated (e.g., by filtration). The amount of labeled ligand bound to the membranes is quantified.

-

Data Analysis: The ability of this compound to displace the labeled ligand is measured, and an IC50 value for binding affinity is calculated.

Additional Cellular Effects and Therapeutic Implications

Beyond its primary role in inhibiting leukotriene synthesis, research has indicated that this compound can induce other cellular effects. Studies have shown that it can trigger apoptosis (programmed cell death) in certain cancer cell lines, such as prostate and pancreatic cancer.[1][8] This suggests that the 5-LOX pathway may play a role in cell survival and proliferation in these contexts.

The potent and broad-spectrum inhibition of leukotriene production positions this compound and other FLAP inhibitors as promising therapeutic agents for a variety of inflammatory conditions.[4][6] While early clinical trials in the 1990s for diseases like asthma showed promise, these first-generation compounds did not reach the market.[4][6] However, with an improved understanding of the role of leukotrienes in diseases beyond asthma, such as atherosclerosis and other cardiovascular diseases, there is renewed interest in the development of FLAP inhibitors.[4][13]

This compound exerts its anti-inflammatory effects through a precise and potent mechanism: the selective inhibition of the 5-Lipoxygenase-Activating Protein (FLAP). By binding to FLAP, it prevents the necessary interaction between arachidonic acid and the 5-LOX enzyme, thereby halting the entire leukotriene biosynthesis cascade. This upstream point of intervention effectively reduces the levels of both the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. The quantitative data robustly supports its high-affinity binding and potent inhibitory action in cellular systems. For drug development professionals and researchers, this compound serves as a quintessential example of a targeted therapy for inflammatory diseases, and the continued exploration of FLAP inhibitors holds significant promise for future therapeutic innovations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quiflapon (sodium) - Immunomart [immunomart.org]

- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quiflapon | FLAP | Apoptosis | TargetMol [targetmol.com]

- 8. MK591 (Quiflapon), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Disposition of orally administered atuliflapon, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium in Cellular Function: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Sodium, an ion ubiquitous in biological systems, plays a critical and multifaceted role in cellular physiology. Its precise regulation is paramount for a host of processes, from the generation of electrical signals in excitable tissues to the transport of essential nutrients. This technical guide provides an in-depth exploration of the core biological targets of sodium and the intricate cellular pathways they govern. We delve into the molecular mechanisms of key sodium-dependent proteins and present detailed experimental methodologies for their investigation, offering a comprehensive resource for researchers and drug development professionals.

Core Biological Targets of Sodium

The physiological effects of sodium are primarily mediated through its interaction with a specialized class of membrane proteins. These proteins facilitate the transport of sodium ions across the cell membrane, either passively down their electrochemical gradient or actively against it. The three principal biological targets of sodium are:

-

Voltage-Gated Sodium (Nav) Channels: These channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1]

-

Sodium-Potassium Pump (Na+/K+-ATPase): This enzyme actively transports sodium and potassium ions against their concentration gradients, establishing and maintaining the electrochemical gradients crucial for cellular function.[2][3]

-

Sodium-Glucose Cotransporters (SGLTs): These proteins utilize the sodium gradient to drive the transport of glucose into cells, playing a vital role in glucose uptake in the intestines and reabsorption in the kidneys.[4][5]

Cellular Pathways and Physiological Significance

The interplay of these sodium targets orchestrates a symphony of cellular activities that are fundamental to life.

Neuronal Signaling and Muscle Contraction

Voltage-gated sodium channels are the linchpins of electrical signaling in the nervous system and muscle tissue. Upon membrane depolarization, these channels open, allowing a rapid influx of sodium ions. This influx further depolarizes the membrane, creating a positive feedback loop that results in the "all-or-none" firing of an action potential.[6][7] This electrical signal then propagates along the nerve axon or muscle fiber, enabling communication between cells and triggering muscle contraction.[7][8] The critical role of Nav channels makes them significant targets for a range of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics.[1]

Maintenance of Cellular Homeostasis by the Na+/K+-ATPase

The sodium-potassium pump is a vital enzyme that maintains the high extracellular sodium and high intracellular potassium concentrations characteristic of animal cells.[2][3] For every molecule of ATP hydrolyzed, the pump expels three sodium ions from the cell and imports two potassium ions.[3][9] This electrogenic process creates a net outward movement of positive charge, contributing to the negative resting membrane potential.[10] The steep sodium gradient established by the pump is a form of stored energy that drives a multitude of secondary active transport processes, including nutrient uptake and pH regulation.[2] The Na+/K+-ATPase is also a receptor for cardiac glycosides, a class of drugs used to treat heart failure.[11]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Creating tables in Markdown [thetestingpirate.be]

- 3. codecademy.com [codecademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification of Na,K-ATPase from Pig Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mastering Markdown: A Simple Guide for Technical Writers | by Sophia Iroegbu | Beacamp Pub | Medium [medium.com]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. Purification of Na+,K+-ATPase: enzyme sources, preparative problems, and preparation from mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. What Properties of Sodium-Glucose Cotransporter 2 Inhibitors Determine the Improvement in Hemoglobin A1c and Body Weight? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium in the Inhibition of Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is a tightly regulated enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) and its subsequent conversion by 5-lipoxygenase (5-LOX). While the roles of calcium and various signaling molecules in this pathway are well-established, emerging evidence suggests a nuanced and indirect regulatory role for intracellular sodium concentration. This technical guide provides an in-depth exploration of the current understanding of how sodium ions can influence the inhibition of leukotriene synthesis, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data. The primary mechanism appears to be the modulation of intracellular pH (pHi) via the Na+/H+ exchanger, which in turn affects the activity of 5-lipoxygenase. This guide will detail the signaling pathways involved, present key experimental findings in a structured format, and provide detailed protocols for the investigation of this phenomenon.

Introduction to Leukotriene Synthesis

Leukotriene synthesis is a critical component of the inflammatory response. The pathway is initiated by the activation of phospholipase A2 (PLA2), which releases arachidonic acid (AA) from the cell membrane. Free AA is then metabolized by the 5-lipoxygenase (5-LOX) pathway to produce a family of leukotrienes.[1]

The key steps in the synthesis of leukotrienes are:

-

Arachidonic Acid Release: Upon cellular stimulation, cytosolic PLA2 (cPLA2) translocates to the cell membrane and hydrolyzes membrane phospholipids to release arachidonic acid.

-

5-Lipoxygenase Activation: The enzyme 5-lipoxygenase (5-LOX), with the assistance of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2]

-

Leukotriene A4 (LTA4) Formation: 5-HPETE is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).

-

Synthesis of LTB4 and Cysteinyl Leukotrienes: LTA4 is further metabolized by two distinct enzymes:

-

LTA4 hydrolase converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.

-

LTC4 synthase conjugates LTA4 with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4. These are collectively known as cysteinyl leukotrienes and are powerful bronchoconstrictors.

-

The Indirect Role of Sodium in Leukotriene Synthesis Inhibition

Current research indicates that sodium does not directly inhibit the enzymes of the leukotriene synthesis pathway. Instead, its influence is mediated through the regulation of intracellular ion concentrations and pH, which are critical for optimal enzyme function.

The Na+/H+ Exchanger and Intracellular pH

The Na+/H+ exchanger (NHE) is a ubiquitous plasma membrane protein that plays a vital role in maintaining intracellular pH (pHi) and cell volume. It extrudes one proton (H+) from the cell in exchange for one sodium ion (Na+). The activity of the NHE is dependent on the transmembrane sodium gradient.

Studies have shown that in human neutrophils, the removal of extracellular sodium or the inhibition of the Na+/H+ exchanger leads to a decrease in intracellular pH (acidification).[3][4] This intracellular acidification has been directly linked to a reduction in the production of 5-lipoxygenase metabolites, including LTB4.[3] The alkalinization of the cytoplasm with agents like methylamine can restore leukotriene production that was suppressed by the removal of extracellular sodium, further supporting the role of pHi in this process.[3]

The likely site of action for this pH-dependent regulation is the 5-lipoxygenase enzyme itself. The release of arachidonic acid from the cell membrane does not appear to be affected by changes in intracellular pH.[3] The activity of 5-lipoxygenase has been shown to be pH-dependent, with optimal activity in a slightly alkaline environment.

Interplay with Intracellular Calcium

Calcium is a well-established and critical second messenger in the activation of the leukotriene synthesis pathway. An increase in intracellular calcium concentration ([Ca2+]i) is required for the translocation of both cPLA2 and 5-LOX to the cell membrane, a prerequisite for their activity.

The relationship between intracellular sodium and calcium in the context of leukotriene synthesis is complex. While some initial hypotheses suggested a role for the Na+/Ca2+ exchanger, studies have shown that inhibition of this exchanger does not prevent the rise in intracellular calcium or the production of leukotrienes.[4] However, the deprivation of extracellular sodium does lead to a significant inhibition of the fMLP-induced rise in cytosolic calcium concentration.[4] This suggests that the effect of sodium on calcium signaling is not directly mediated by the Na+/Ca2+ exchanger but may be linked to other ion transport mechanisms or the overall ionic environment of the cell.

A reduction in the duration of extracellular sodium deprivation has been shown to reverse the inhibitory effect on LTB4 production, and can even lead to an enhanced formation of LTB4.[4] This highlights the dynamic and sensitive nature of the interplay between intracellular sodium, pH, and calcium in regulating leukotriene synthesis.

Quantitative Data on the Role of Sodium in Leukotriene Synthesis

The following tables summarize the key quantitative findings from studies investigating the role of sodium in leukotriene synthesis.

Table 1: Effect of Extracellular Sodium Deprivation on Leukotriene B4 (LTB4) Production and Intracellular Calcium Concentration ([Ca2+]i) in Human Neutrophils

| Experimental Condition | LTB4 Production (pmol/10^6 cells) | Fold Increase in [Ca2+]i (over basal) | Reference |

| Control (Normal Na+) + 0.3 µM fMLP | 14.1 ± 0.9 | 2.17 | [4] |

| Na+-free medium (NMDG+ substitution) + 0.3 µM fMLP | 1.7 ± 1.0 (>85% inhibition) | 0.78 | [4] |

Table 2: Effect of Na+/H+ Exchanger Inhibitors on A23187-Induced 5-Lipoxygenase Metabolite Production in Human Neutrophils

| Inhibitor | Concentration | % Inhibition of 5-LOX Metabolite Production | Reference |

| 5-(NN-hexamethylene)amiloride | Not specified | Significant decrease | [3] |

| 5-(N-methyl-N-isobutyl)amiloride | Not specified | Significant decrease | [3] |

| 5-(N-ethyl-N-isopropyl)amiloride | Not specified | Significant decrease | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sodium-Mediated Inhibition of Leukotriene Synthesis

The following diagram illustrates the proposed signaling pathway by which extracellular sodium influences leukotriene synthesis.

Caption: Sodium's role in leukotriene synthesis.

Experimental Workflow for Investigating the Role of Sodium

The following diagram outlines a typical experimental workflow to study the effect of sodium on leukotriene synthesis in neutrophils.

Caption: Workflow for sodium's effect on leukotrienes.

Detailed Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

Principle: This method utilizes density gradient centrifugation to separate neutrophils from other blood components.

Materials:

-

Anticoagulated whole blood (e.g., with EDTA)

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)

-

Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+

-

Red blood cell (RBC) lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils/RBCs will be visible.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil/RBC pellet and transfer to a new 50 mL conical tube.

-

Wash the cells by adding 45 mL of HBSS (without Ca2+/Mg2+) and centrifuge at 350 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

-

To lyse the remaining RBCs, add 9 mL of ice-cold 0.2% NaCl for 30 seconds with gentle mixing, followed by the addition of 9 mL of 1.6% NaCl to restore isotonicity.

-

Bring the volume up to 50 mL with PBS and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and wash the neutrophil pellet once more with PBS.

-

Resuspend the purified neutrophils in the appropriate experimental buffer.

-

Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent indicator that changes its excitation wavelength upon binding to calcium, allowing for quantitative measurement of intracellular calcium concentration.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission detector at 510 nm.

Protocol:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

-

Resuspend purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

-

Add Fura-2 AM to the cell suspension to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in the desired experimental buffer (with or without sodium). Probenecid (1-2.5 mM) can be included in the final resuspension buffer.

-

Transfer the cell suspension to a cuvette for spectrofluorometry or plate for microscopy.

-

Measure the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.

-

After establishing a baseline reading, add the stimulus (e.g., fMLP) and record the change in fluorescence.

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

Calibrate the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation, which requires determination of Rmin (ratio in Ca2+-free conditions with a calcium chelator like EGTA) and Rmax (ratio in Ca2+-saturating conditions with a calcium ionophore like ionomycin).

Measurement of Leukotriene B4 (LTB4) by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of LTB4 in cell supernatants.

Materials:

-

Commercial LTB4 ELISA kit (containing LTB4 standard, LTB4-alkaline phosphatase conjugate, anti-LTB4 antibody, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (e.g., 405 nm or 450 nm).

-

Supernatants from neutrophil stimulation experiments.

Protocol:

-

Prepare the LTB4 standards and samples according to the kit manufacturer's instructions. This may involve dilution of the standards and cell supernatants.

-

Add the standards, samples, LTB4-alkaline phosphatase conjugate, and anti-LTB4 antibody to the wells of the antibody-coated microplate.

-

Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature or overnight at 4°C). During this incubation, LTB4 in the sample competes with the LTB4 conjugate for binding to the antibody.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time to allow for color development. The amount of color developed is inversely proportional to the amount of LTB4 in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The role of sodium in the regulation of leukotriene synthesis is an area of growing interest, with significant implications for our understanding of inflammatory processes and the development of novel therapeutic strategies. The available evidence strongly suggests that sodium exerts its influence indirectly, primarily by modulating intracellular pH through the Na+/H+ exchanger. This change in the intracellular environment subsequently impacts the activity of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. Further research is warranted to fully elucidate the intricate interplay between intracellular sodium, pH, and calcium signaling in different cell types and inflammatory conditions. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate this important regulatory mechanism. A deeper understanding of how sodium and other ions modulate the inflammatory response will be crucial for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

- 3. Na+/H+ exchange modulates the production of leukotriene B4 by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of sodium in intracellular calcium elevation and leukotriene B4 formation by receptor-mediated activation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of elemental sodium (Na). The information is presented to support research, development, and safety protocols in a scientific or industrial setting. All quantitative data is summarized in tables for ease of reference, and detailed methodologies for key experiments are provided.

Physical Properties of Sodium

Sodium is a soft, silvery-white metal belonging to the alkali metal group of the periodic table.[1] At room temperature, it is soft enough to be cut with a knife, revealing a lustrous surface that quickly tarnishes upon exposure to air.[2][3][4]

Tabulated Physical Data

The following tables summarize the key physical and atomic properties of sodium.

Table 1: Atomic and Physical Properties of Sodium

| Property | Value |

| Atomic Number | 11[1] |

| Atomic Weight | 22.98976928 u[5] |

| Electron Configuration | [Ne] 3s¹ |

| Density (at 20°C) | 0.97 g/cm³[6] |

| Melting Point | 97.794 °C (370.944 K)[6][7] |

| Boiling Point | 882.940 °C (1156.090 K)[6][7] |

| Crystal Structure | Body-centered cubic |

| Hardness (Mohs scale) | 0.5 |

| Electrical Resistivity (at 20°C) | 4.77 x 10⁻⁸ Ω·m |

| Thermal Conductivity (at 300 K) | 142 W/(m·K) |

Table 2: Thermodynamic Properties of Sodium

| Property | Value |

| Heat of Fusion | 2.60 kJ/mol[1] |

| Heat of Vaporization | 97.42 kJ/mol |

| Specific Heat Capacity (at 25°C) | 1.23 J/(g·K)[8] |

| First Ionization Energy | 495.8 kJ/mol[1] |

| Second Ionization Energy | 4562 kJ/mol[1] |

| Standard Reduction Potential (Na⁺/Na) | -2.71 V[1] |

| Electronegativity (Pauling scale) | 0.93 |

Experimental Protocols for Determining Physical Properties

Accurate determination of physical constants is crucial for the application of sodium in research and industry. The following sections detail the methodologies for measuring key physical properties.

Determination of Melting Point (Capillary Method)

The melting point of sodium can be determined using a capillary tube method with a suitable apparatus, such as a Mel-Temp or Thiele tube.

Methodology:

-

Sample Preparation: A small, clean piece of sodium is obtained, ensuring it is free from the protective mineral oil. This is typically done by quickly blotting the metal with a dry filter paper in an inert atmosphere. The sodium is then loaded into a glass capillary tube, which is subsequently sealed.

-

Apparatus Setup: The sealed capillary tube is placed in a melting point apparatus. The apparatus is heated at a controlled rate.

-

Observation: The sample is observed through a magnifying lens as the temperature rises. The temperature at which the first droplet of liquid sodium appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance like sodium, this range should be very narrow.

-

Heating Rate: An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slow (e.g., 1-2 °C per minute) near the expected melting point.

A study by Nielsen and Bieber utilized the phenomenon of the sodium layer breaking up upon melting when electrolyzed through glass to determine its melting point. The bulb containing the sodium was immersed in water, which was slowly heated while being stirred. The temperature was recorded with a Beckmann thermometer at the moment the sodium surface broke up.[2]

Determination of Heat of Fusion (Drop Calorimetry)

The heat of fusion of sodium can be accurately measured using drop calorimetry. This method involves measuring the heat evolved when a sample at a known initial temperature is dropped into a calorimeter at a lower, fixed temperature.

Methodology (as described by NIST): [1]

-

Sample Encapsulation: A pure sodium sample is sealed within an inert container (e.g., stainless steel) to prevent reaction with the environment at high temperatures.

-

Furnace Equilibration: The encapsulated sample is suspended in a furnace and allowed to reach a constant, known temperature just above its melting point.

-

Calorimetry: The sample is then dropped into a Bunsen ice calorimeter, which measures the total heat evolved as the sample and its container cool to 0 °C. The calorimeter works by measuring the volume change of an ice-water mixture, which is directly proportional to the heat absorbed.

-

Blank Measurement: A separate experiment is conducted with an empty container at the same initial temperature to determine the heat given off by the container alone.

-

Calculation: The enthalpy change of the sodium sample is the difference between the heat measured for the sample-plus-container and the heat measured for the empty container. The heat of fusion is determined from the enthalpy change measured when cooling the liquid sodium from just above its melting point to a solid state.

Chemical Properties of Sodium

Sodium is a highly reactive metal due to its single valence electron, which it readily donates to form the Na⁺ cation.[9] This high reactivity means it is never found as a free element in nature.[1] It is typically stored under an inert liquid like mineral oil or kerosene to prevent reactions with air and moisture.[3]

Reactivity with Common Substances

-

Reaction with Water: Sodium reacts exothermically and vigorously with water to produce sodium hydroxide (NaOH) and hydrogen gas (H₂).[1] The heat generated is often sufficient to ignite the hydrogen gas.

-

Reaction with Air and Oxygen: When exposed to air, sodium rapidly tarnishes, forming a layer of sodium oxide (Na₂O) and, in the presence of moisture, sodium hydroxide (NaOH).[7] When burned in air, it primarily forms sodium peroxide (Na₂O₂) along with some sodium oxide.[1]

-

Reaction with Halogens: Sodium reacts vigorously with halogens (e.g., chlorine, bromine) to form sodium halides (e.g., sodium chloride, NaCl). The reaction with chlorine is highly exothermic and produces a bright yellow flame.

-

Reaction with Acids: Sodium reacts violently with acids to produce a sodium salt and hydrogen gas.[10] The reaction is highly exothermic and can be explosive.

-

Reaction with Alcohols: It reacts with alcohols to form the corresponding alkoxide and hydrogen gas. For example, with ethanol, it produces sodium ethoxide.[3]

Experimental Protocols for Chemical Reactions

The following are protocols for demonstrating the characteristic chemical reactivity of sodium. These experiments must be conducted in a fume hood with appropriate personal protective equipment.

This experiment demonstrates the synthesis of sodium chloride from its constituent elements.

Materials:

-

Small piece of sodium metal

-

Gas jar filled with chlorine gas (Cl₂)

-

Bunsen burner

-

Heatproof mat

-

Scalpel and forceps

-

Deflagrating spoon

Methodology:

-

Preparation: A small piece of sodium (approximately 3-4 mm cube) is cut from a larger block. The protective oil is removed by blotting with a paper towel. The procedure should be performed quickly to minimize reaction with air.

-

Initiation: The piece of sodium is placed in a deflagrating spoon and gently heated in a Bunsen burner flame until it melts and ignites, burning with a characteristic yellow flame.

-

Reaction: The burning sodium is then lowered into the gas jar containing chlorine gas.

-

Observation: The sodium reacts vigorously with the chlorine, producing a bright, intense light and a dense white smoke of sodium chloride (NaCl) particles.[1]

This protocol demonstrates the high reactivity of sodium with water and the resulting alkalinity.

Materials:

-

Small piece of sodium metal

-

Large beaker or trough of water

-

Phenolphthalein indicator

-

Safety screen

Methodology:

-

Preparation: A large beaker is filled with water, and a few drops of phenolphthalein indicator are added.

-

Reaction: A small piece of sodium (smaller than a pea) is carefully dropped onto the surface of the water from a low height. A safety screen should be placed between the beaker and the observers.

-

Observation: The sodium melts into a silvery ball and darts across the surface of the water, propelled by the evolution of hydrogen gas. A hissing sound is heard. The phenolphthalein indicator will turn pink in the wake of the sodium, indicating the formation of a basic solution (sodium hydroxide). The reaction is highly exothermic, and the sodium may ignite and burn with a yellow flame.

Visualizing Sodium Properties and Handling

The following diagrams, created using Graphviz, illustrate key logical relationships and workflows relevant to the handling and reactivity of sodium.

Caption: Workflow for the safe handling of sodium metal in a laboratory setting.

Caption: Reactivity of sodium with various common chemical substances.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. westlab.com [westlab.com]

- 5. Sodium - Wikipedia [en.wikipedia.org]

- 6. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. energy.gov [energy.gov]

Quiflapon Sodium (CAS No. 147030-01-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon sodium, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols relevant to its study. This compound has been investigated for its role in inhibiting the biosynthesis of leukotrienes, pro-inflammatory mediators implicated in various inflammatory diseases, and for its ability to induce apoptosis in cancer cells. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is the sodium salt of Quiflapon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147030-01-1 | [1] |

| Molecular Formula | C₃₄H₃₄ClN₂NaO₃S | [1] |

| Molecular Weight | 609.2 g/mol | |

| IUPAC Name | sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |

| Synonyms | MK-591, MK591, Quiflapon (sodium) | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | -20°C | [1] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2] FLAP is an integral membrane protein located in the nuclear envelope that is essential for the cellular synthesis of leukotrienes.

Inhibition of Leukotriene Biosynthesis

The primary mechanism of action of this compound involves binding to FLAP, which prevents the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). This inhibition blocks the entire leukotriene biosynthetic pathway, leading to a reduction in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Figure 1: Inhibition of the Leukotriene Biosynthesis Pathway by this compound.

Induction of Apoptosis

In addition to its anti-inflammatory effects, this compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is linked to the downregulation of the oncogenic protein kinase C-epsilon (PKCε), a downstream effector of the 5-LOX pathway. Inhibition of FLAP by this compound disrupts a pro-survival signaling cascade that is dependent on PKCε.

Figure 2: Apoptosis Induction Pathway via PKCε Downregulation by this compound.

Chemical Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This assay is designed to measure the inhibitory effect of this compound on the production of 5-lipoxygenase products in intact human neutrophils.

Materials:

-

Human neutrophils isolated from peripheral blood

-

This compound (MK-591)

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., PGB2)

-

Solid-phase extraction (SPE) columns

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

-

Isolate human neutrophils from fresh venous blood using density gradient centrifugation.

-

Resuspend the purified neutrophils in PBS.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM).

-

Incubate for an additional 10-15 minutes at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Add an internal standard for quantification.

-

Centrifuge the samples to pellet cell debris.

-

Isolate the leukotrienes from the supernatant using solid-phase extraction.

-

Analyze the extracted samples by HPLC or UPLC-MS/MS to quantify the levels of LTB4 and other 5-LO products.

-

Calculate the IC₅₀ value for this compound based on the dose-response curve.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis in cancer cells treated with this compound using an Annexin V-FITC apoptosis detection kit and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., pancreatic, prostate)

-

This compound (MK-591)

-

Cell culture medium and supplements

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting compensation and quadrants.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Western Blot Analysis of the PKCε Pathway

This protocol describes the analysis of protein expression levels in the PKCε pathway in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (MK-591)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCε, anti-phospho-PKCε, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cancer cells with this compound as described in the apoptosis assay.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-PKCε) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading between lanes.

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

This compound (CAS No. 147030-01-1) is a valuable research tool for studying the 5-lipoxygenase pathway and its role in inflammation and cancer. Its potent and selective inhibition of FLAP provides a specific means to investigate the downstream consequences of leukotriene biosynthesis blockade and the associated signaling pathways, such as the PKCε-mediated survival pathway. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and related compounds.

References

The Role of Sodium Salt Formulations in FLAP Inhibition Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of sodium salt formulations of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors in scientific research and drug development. It provides a comprehensive overview of the leukotriene biosynthesis pathway, the mechanism of FLAP inhibition, quantitative data on key inhibitors, and detailed experimental protocols for their study.

Introduction: FLAP and the Leukotriene Pathway

Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. Their synthesis is a complex cascade initiated by the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the essential assistance of the 5-Lipoxygenase-Activating Protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.

Given their central role in inflammation, inhibiting the production of leukotrienes is a key therapeutic strategy for a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular conditions. FLAP, as a crucial upstream protein in this pathway, presents an attractive target for pharmacological intervention. FLAP inhibitors block the synthesis of all leukotrienes, offering a broad-spectrum anti-inflammatory effect.

The Significance of Sodium Salt Formulations

Many FLAP inhibitors are formulated as sodium salts, such as Fiboflapon sodium (GSK2190915 sodium salt) and the sodium salt of MK-591. This formulation strategy is often employed to improve the solubility and bioavailability of the parent compound, which can be critical for both in vitro and in vivo studies. For researchers, utilizing the sodium salt form can ensure more reliable and reproducible results in aqueous-based assays by facilitating complete dissolution and accurate concentration determination.

Quantitative Data on Key FLAP Inhibitors (Sodium Salt Formulations)

The following tables summarize the inhibitory potency of two prominent FLAP inhibitors, often used in their sodium salt forms, across various key assays.

Table 1: Inhibitory Potency of Fiboflapon (GSK2190915)

| Assay Type | Parameter | Value | Species | Reference |

| FLAP Binding Assay | Binding Potency | 2.9 nM | Human | [1][2] |

| Human Whole Blood Assay | IC50 (LTB4 inhibition) | 76 nM | Human | [1][2] |

| Rat Whole Blood Assay (Oral Admin.) | EC50 (LTB4 inhibition) | ~7 nM | Rat | [2] |

| Rat in vivo Lung Challenge | ED50 (LTB4 inhibition) | 0.12 mg/kg | Rat | [2] |

| Rat in vivo Lung Challenge | ED50 (CysLT inhibition) | 0.37 mg/kg | Rat | [2] |

Table 2: Inhibitory Potency of Quiflapon (MK-591)

| Assay Type | Parameter | Value | Species | Reference |

| FLAP Binding Assay | IC50 | 1.6 nM | Human | [1] |

| Intact Human PMNLs Assay | IC50 (LT Biosynthesis) | 3.1 nM | Human | [1] |

| Elicited Rat PMNLs Assay | IC50 (LT Biosynthesis) | 6.1 nM | Rat | [1] |

Signaling Pathways and Experimental Workflows

The Leukotriene Biosynthesis Pathway and Point of FLAP Inhibition

The following diagram illustrates the key steps in the leukotriene synthesis cascade, highlighting the central role of FLAP and the point of intervention for FLAP inhibitors.

Caption: Leukotriene biosynthesis pathway showing FLAP's role and inhibitor action.

Experimental Workflow: Human Whole Blood Assay for LTB4 Inhibition

This diagram outlines the typical workflow for assessing the efficacy of a FLAP inhibitor in a human whole blood matrix.

Caption: Workflow for measuring LTB4 inhibition in a human whole blood assay.

Detailed Experimental Protocols

Protocol 1: FLAP Radioligand Binding Assay

This assay measures the affinity of a test compound for FLAP by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for FLAP.

Materials:

-

Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or HL-60 cells stimulated with Phorbol 12-myristate 13-acetate (PMA)[3].

-

Radioligand: [3H]MK-886 or a similar high-affinity FLAP ligand.

-

Test Compound: FLAP inhibitor (e.g., GSK2190915 sodium salt) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: a. Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[4]. b. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris[4]. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes[4]. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine protein concentration using a BCA assay.

-

Binding Assay: a. In a 96-well plate, add the following in a final volume of 250 µL:

- 150 µL of thawed membrane preparation (typically 10 µg of protein per well) diluted in assay buffer[3][4].

- 50 µL of test compound at various concentrations or vehicle for total binding.

- 50 µL of radioligand (e.g., [3H]MK-886 at a final concentration of ~6 nM)[3]. b. For non-specific binding (NSB) wells, add a high concentration of an unlabeled FLAP ligand instead of the test compound. c. Incubate the plate for 60 minutes at 30°C with gentle agitation[4].

-

Filtration and Counting: a. Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate[4]. b. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer. c. Dry the filter plate (e.g., 30 minutes at 50°C)[4]. d. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Human Whole Blood LTB4 Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit leukotriene synthesis in a physiologically relevant matrix.

Objective: To determine the IC50 of a FLAP inhibitor for LTB4 production in human whole blood.

Materials:

-

Fresh Human Whole Blood: Collected in tubes containing heparin anticoagulant.

-

Test Compound: FLAP inhibitor (e.g., GSK2190915 sodium salt) dissolved in a suitable vehicle (e.g., DMSO).

-

Stimulant: Calcium Ionophore A23187 stock solution.

-

Reaction Termination Solution: e.g., ice-cold methanol or acetone.

-

LTB4 Quantification Kit: ELISA kit or standards for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) Columns: For sample cleanup before analysis[5].

Procedure:

-

Assay Setup: a. Aliquot fresh heparinized human whole blood into microcentrifuge tubes. b. Add the test compound at various final concentrations (typically in a small volume to minimize solvent effects) or vehicle control. c. Pre-incubate the tubes for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation and Incubation: a. Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of approximately 10 µM[5]. b. Incubate for 30 minutes at 37°C[5].

-

Sample Processing: a. Terminate the reaction by adding an equal volume of ice-cold methanol or by placing the tubes on ice and centrifuging immediately at high speed (e.g., 10,000 x g) to pellet the cells and obtain plasma[5]. b. If using whole blood lysate, add protein precipitation solvent (e.g., acetone) and centrifuge to remove precipitated proteins[5].

-

LTB4 Extraction and Quantification: a. For robust quantification, purify the LTB4 from the plasma or supernatant using solid-phase extraction[5]. b. Elute the LTB4 and dry the sample under a stream of nitrogen. c. Reconstitute the sample in the appropriate assay buffer. d. Quantify the LTB4 concentration using a validated competitive ELISA kit or by LC-MS/MS[6][7].

-

Data Analysis: a. Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The use of sodium salt formulations of FLAP inhibitors has been instrumental in advancing our understanding of the leukotriene pathway and in the development of novel anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute meaningful studies in this critical area of pharmacology. The continued investigation of FLAP inhibitors holds significant promise for the treatment of a wide array of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pa2online.org [pa2online.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

Whitepaper: Therapeutic Applications of Sodium Modulation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium, an essential electrolyte, plays a critical role in cellular homeostasis, including the maintenance of membrane potential and signal transduction.[1] Dysregulation of sodium transport is implicated in a wide range of pathologies, from cardiovascular and metabolic diseases to neurological disorders and cancer.[2][3][4] This has established sodium-modulating proteins—such as voltage-gated sodium channels, sodium-glucose cotransporters, and the Na+/K+-ATPase pump—as pivotal targets for therapeutic intervention. This technical guide provides an in-depth review of three primary strategies for therapeutic sodium modulation: inhibition of sodium-glucose cotransporter 2 (SGLT2), blockade of voltage-gated sodium channels (Nav), and inhibition of the Na+/K+-ATPase pump. We will explore the underlying mechanisms, summarize key clinical trial data, describe experimental methodologies, and visualize the core pathways and concepts.

Targeting Sodium-Glucose Cotransporter 2 (SGLT2)

SGLT2 inhibitors have revolutionized the management of type 2 diabetes (T2DM), heart failure (HF), and chronic kidney disease (CKD).[5][6][7] Initially developed as glucose-lowering agents, their profound cardiorenal protective effects, independent of diabetic status, have established them as a foundational therapy in cardiovascular and renal medicine.[5][8][9]

Mechanism of Action

SGLT2 is a high-capacity transporter in the proximal convoluted tubule of the kidney, responsible for reabsorbing approximately 90% of filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors block this transporter, leading to glycosuria (excretion of glucose in urine). This primary action induces a cascade of secondary effects, including natriuresis (sodium excretion) and osmotic diuresis, which are believed to contribute significantly to the observed cardiorenal benefits.[6][10] The resulting reduction in plasma volume, blood pressure, and intraglomerular pressure alleviates stress on the heart and kidneys.[6][10][11]

References

- 1. Overview of Sodium's Role in the Body - Hormonal and Metabolic Disorders - MSD Manual Consumer Version [msdmanuals.com]

- 2. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Sodium and Health: More Than Just Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Intake and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGLT2 Inhibitors: The Next Blockbuster Multifaceted Drug? [mdpi.com]

- 6. wirelesslifesciences.org [wirelesslifesciences.org]

- 7. SGLT2 inhibitors | National Kidney Foundation [kidney.org]

- 8. utppublishing.com [utppublishing.com]

- 9. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Use of SGLT-2 Inhibitors in Type 2 Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quiflapon Sodium in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quiflapon Sodium, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical nuclear membrane-associated protein that facilitates the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators.[3][4][5][6] In response to cellular stimuli, the enzyme 5-lipoxygenase (5-LOX) translocates to the nuclear membrane, where it interacts with FLAP.[7] FLAP binds to arachidonic acid (AA) and presents it to 5-LOX for conversion into leukotriene A4 (LTA4), the precursor to all other leukotrienes.[5][7] this compound exerts its inhibitory effect by binding to FLAP, thereby preventing the 5-LOX/FLAP/AA complex formation and subsequent leukotriene synthesis.[1] This mechanism makes Quiflapon a valuable tool for studying the role of the 5-lipoxygenase pathway in various physiological and pathological processes, including inflammation and cancer.[8]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quiflapon (MK-591) in various cell lines. This data provides a reference for determining appropriate experimental concentrations.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| BxPC3 | Human Pancreatic Cancer | 21.89 | [8] |

| Panc-1 | Human Pancreatic Cancer | 20.28 | [8] |

| MiaPaCa-2 | Human Pancreatic Cancer | 18.24 | [8] |

| KPC-1402 | Mouse Pancreatic Cancer | 19.02 | [8] |

| KPC-1404 | Mouse Pancreatic Cancer | 20.41 | [8] |

| NIH-3T3 | Mouse Embryonic Fibroblast (Normal) | 768.57 | [8] |

| HFF | Human Foreskin Fibroblast (Normal) | 1524.92 | [8] |

| Human PMNLs | Polymorphonuclear Leukocytes | 0.0031 | [1] |

| Rat PMNLs | Polymorphonuclear Leukocytes | 0.0061 | [1] |

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase (5-LOX) pathway and the mechanism of action for this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions may need to be optimized for different cell lines.

Materials:

-

Cell line of interest (e.g., Panc-1, BxPC3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.

-

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).[2]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound on cell proliferation and survival.

A. MTT Assay for Cell Viability

Materials:

-

Cells treated as described in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

Procedure:

-

Following the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

B. Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Cells treated as described in Protocol 1

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5-Lipoxygenase (5-LOX) Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on 5-LOX activity by detecting the production of reactive oxygen species (ROS).[9]

Materials:

-

Cells expressing 5-LOX (e.g., HEK 293 cells transfected with 5-LOX, or certain leukemia/pancreatic cancer cell lines)[8][10]

-

This compound

-

Arachidonic Acid (AA)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Load the cells with H2DCFDA by incubating them with the dye according to the manufacturer's protocol. This non-fluorescent compound becomes fluorescent upon oxidation by ROS.[9]

-

Induce 5-LOX activity by adding its substrate, arachidonic acid, to the wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) over time.

-

The inhibition of the fluorescence signal in Quiflapon-treated cells compared to the vehicle control indicates the inhibition of 5-LOX activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture-based experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quiflapon | FLAP | Apoptosis | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]

- 7. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MK591 (Quiflapon), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Research with Sodium Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium, an essential electrolyte, plays a critical role in numerous physiological processes. Manipulating sodium levels or its transport through various preparations offers a powerful tool for in vivo research across diverse therapeutic areas. This document provides detailed application notes and protocols for three classes of sodium preparations: sodium bicarbonate, sodium pyruvate, and sodium channel blockers, to guide researchers in their preclinical studies.

Sodium Bicarbonate

Application Notes

Applications in In Vivo Research:

Sodium bicarbonate is primarily investigated for its potential as an anti-cancer agent due to its ability to modulate the acidic tumor microenvironment.[1][2][3][4] The acidic milieu of tumors is known to promote cancer progression, metastasis, and resistance to therapies.[2][3] By neutralizing this acidity, sodium bicarbonate can inhibit tumor growth, reduce the formation of spontaneous metastases, and enhance the efficacy of certain chemotherapeutic drugs like doxorubicin.[5][6][7][8] It has been studied in various cancer models, including breast, prostate, and colon cancer.[6][7][9][10]

Mechanism of Action:

The primary mechanism of action of sodium bicarbonate in cancer therapy is the alkalinization of the tumor microenvironment.[1][4] In an aqueous solution, sodium bicarbonate dissociates into sodium (Na+) and bicarbonate (HCO3-) ions. The bicarbonate ions then buffer excess hydrogen ions (H+), leading to an increase in pH.[3] This neutralization of the acidic tumor microenvironment can interfere with cancer cell metabolism and signaling pathways that are promoted by acidity. One of the key pathways affected is the mTORC1 signaling pathway. In acidic conditions, mTORC1 activity is suppressed, leading to a dormant, drug-resistant state in cancer cells. Sodium bicarbonate can reverse this acid-induced dormancy, reactivate mTORC1 signaling, and thereby sensitize cancer cells to therapies like rapamycin.[7][11] The bicarbonate transporter SLC4A7, which is upregulated in some cancers via the mTORC1 pathway, plays a role in bicarbonate import for nucleotide synthesis, and its inhibition can reduce tumor growth.[12][13][14]

Mandatory Visualization: Sodium Bicarbonate and mTOR Signaling Pathway

References

- 1. Effects of lidocaine on reperfusion arrhythmias and electrophysiological properties in an isolated ventricular muscle model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium bicarbonate nanoparticles modulate the tumor pH and enhance the cellular uptake of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bicarbonate Increases Tumor pH and Inhibits Spontaneous Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Oral administration of sodium bicarbonate can enhance the therapeutic outcome of Doxil® via neutralizing the acidic tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Back to basic: Trials and tribulations of alkalizing agents in cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Bicarbonate transporter SLC4A7 promotes EMT and metastasis of HNSCC by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Bicarbonate in Cancer - News Center [news.feinberg.northwestern.edu]

- 14. The mTORC1-SLC4A7 axis stimulates bicarbonate import to enhance de novo nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium's Role in a FLAP Inhibition In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane-bound protein in the leukotriene biosynthetic pathway. It functions by presenting arachidonic acid to 5-lipoxygenase (5-LOX), the enzyme responsible for the initial steps in the synthesis of pro-inflammatory leukotrienes.[1] Given their role in a variety of inflammatory diseases, including asthma and atherosclerosis, inhibiting FLAP is a key therapeutic strategy.[2][3]

In vitro assays are fundamental for the discovery and characterization of FLAP inhibitors. The ionic microenvironment of these assays can significantly influence protein conformation and ligand-protein interactions. Notably, sodium ions have been shown to act as allosteric modulators of other membrane proteins, affecting ligand binding and receptor activation.[4][5] This suggests that sodium concentration could be a critical, yet often overlooked, parameter in FLAP inhibition assays.

These application notes provide a detailed protocol for a radioligand binding assay to determine the potency of FLAP inhibitors, with a specific focus on investigating the modulatory role of sodium ions.

Signaling Pathway and Experimental Rationale

The leukotriene biosynthesis pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP, an integral nuclear membrane protein, binds to arachidonic acid and facilitates its transfer to 5-lipoxygenase.[3][6] 5-LOX then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes.[7] FLAP inhibitors act by binding to FLAP, thereby preventing the presentation of arachidonic acid to 5-LOX and halting the entire downstream cascade.[3]